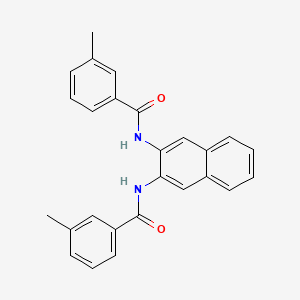

N,N'-(naphthalene-2,3-diyl)bis(3-methylbenzamide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure analysis of “N,N’-(naphthalene-2,3-diyl)bis(3-methylbenzamide)” is not available in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-(naphthalene-2,3-diyl)bis(3-methylbenzamide)” are not available in the search results .Scientific Research Applications

All-Polymer Solar Cells

Naphthalene diimide (NDI)-based polymers, such as “N,N’-(naphthalene-2,3-diyl)bis(3-methylbenzamide)”, have been widely studied for their potential in constructing all-polymer solar cells . These polymers exhibit strong electron affinity, high electron mobility, and high mechanical reliability, making them suitable for use in solar cells .

Flexible Electronic Devices

The electron-deficient, robust, and planar characteristics of NDI make it highly applicable to electronic devices . It can be used in flexible displays for n-type semiconducting materials, field effect transistors, or solar energy converters by using its photoinduced electron transfer character .

Supramolecular Materials

NDI can be used for imide group-based supramolecular materials that utilize hydrogen bonding . The π-stacking ability of the aromatic plane, van der Waals interactions, or their combinations can be taken advantage of in the formation of these materials .

DNA Analytical Techniques

Water-soluble NDI binds to a DNA duplex via the threading intercalation mode . This property has enabled the development of unique DNA analytical techniques .

Functional DNA Polymers and Supramolecular Polymers

NDI has been used in the development of functional DNA polymers and supramolecular polymers . These polymers have potential applications in biotechnology .

Electrochemical Gene Detection Systems

A ferrocene-containing NDI, possessing electrochemically active sites, has been applied to an electrochemical gene detection system . This system can be utilized in the precision analysis of genes and single nucleotide polymorphisms .

Anticancer Therapeutics

NDI derivatives may serve as potential candidates for anticancer therapeutics . They can form a stable complex with the electron-rich G4 planes of DNA quadruplexes, which are associated with cancer development .

Cancer-Detection Systems

NDI derivatives can also be used for designing unique cancer-detection systems . The ability of NDI to bind to DNA quadruplexes can be leveraged to detect the presence of cancerous cells .

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-methyl-N-[3-[(3-methylbenzoyl)amino]naphthalen-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2/c1-17-7-5-11-21(13-17)25(29)27-23-15-19-9-3-4-10-20(19)16-24(23)28-26(30)22-12-6-8-18(2)14-22/h3-16H,1-2H3,(H,27,29)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODNRAJJLXDGBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-(naphthalene-2,3-diyl)bis(3-methylbenzamide) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2623345.png)

![2-(4-Chlorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2623353.png)

![1-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2623355.png)

![Diethyl 2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2623356.png)